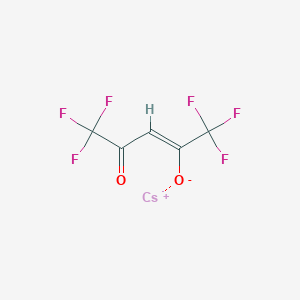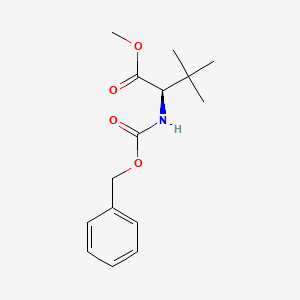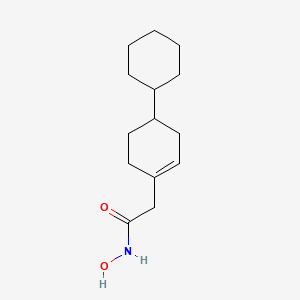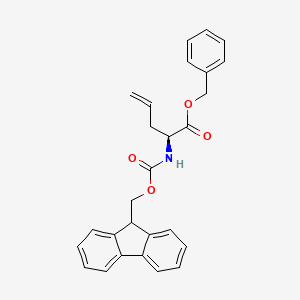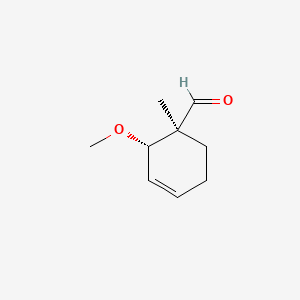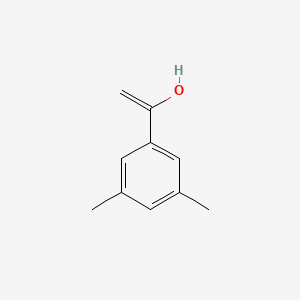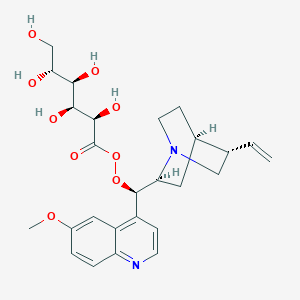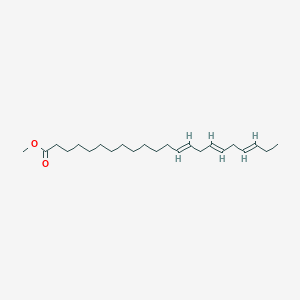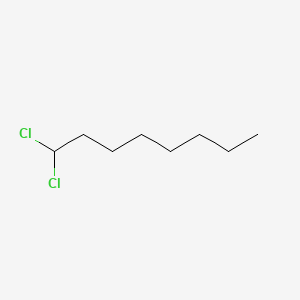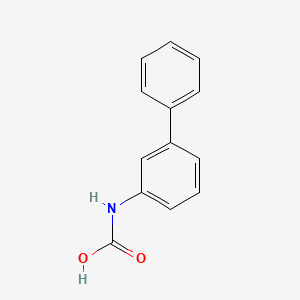
1,1'-Biphenyl-3-ylcarbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl-3-ylcarbamic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of biphenyl, where a carbamic acid group is attached to the third position of the biphenyl ring
準備方法
The synthesis of 1,1’-Biphenyl-3-ylcarbamic acid typically involves the reaction of 3-aminobiphenyl with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of safer and more efficient reagents to minimize hazards associated with phosgene.
化学反応の分析
1,1’-Biphenyl-3-ylcarbamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamic acid group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-Biphenyl-3-ylcarbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,1’-Biphenyl-3-ylcarbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
類似化合物との比較
1,1’-Biphenyl-3-ylcarbamic acid can be compared with other similar compounds, such as:
1,1’-Biphenyl-4-ylcarbamic acid: Similar structure but with the carbamic acid group attached to the fourth position of the biphenyl ring.
1,1’-Biphenyl-2-ylcarbamic acid: The carbamic acid group is attached to the second position of the biphenyl ring.
The uniqueness of 1,1’-Biphenyl-3-ylcarbamic acid lies in its specific position of the carbamic acid group, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
(3-phenylphenyl)carbamic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H,(H,15,16) |
InChIキー |
DRECIEYEWWKVNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
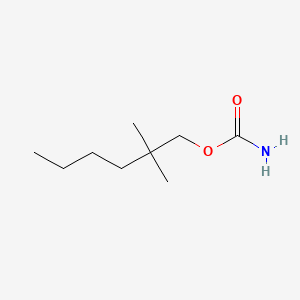
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)
